molecular formula C11H14N2O B160723 (3S)-3-Benzylpiperazin-2-one CAS No. 134676-49-6

(3S)-3-Benzylpiperazin-2-one

Cat. No.: B160723
CAS No.: 134676-49-6
M. Wt: 190.24 g/mol
InChI Key: XEJMAPBQIWVIRL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with a benzyl group attached to the third carbon and a ketone functional group at the second carbon

Scientific Research Applications

(3S)-3-Benzylpiperazin-2-one has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Benzylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reductive amination of benzylamine with 2-oxopiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Benzylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (3S)-3-Benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog without the benzyl group.

    N-Benzylpiperazine: Similar structure but lacks the ketone group.

    3-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

(3S)-3-Benzylpiperazin-2-one is unique due to the presence of both the benzyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3S)-3-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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